Isoevodiamine
Description
Properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347170 | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-87-6 | |
| Record name | Isoevodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoevodiamine can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the fruit of Evodiae Fructus. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The fruit of Evodiae Fructus is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isoevodiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Reduced forms of this compound with different functional groups.
Substitution: Substituted derivatives of this compound with new functional groups.
Scientific Research Applications
Antitumor Activity
Isoevodiamine exhibits significant antitumor properties, making it a candidate for cancer treatment. Research indicates that it can inhibit the growth of various human tumor cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the NF-κB signaling pathway, which is crucial for cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | NF-κB pathway inhibition |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, which are beneficial in treating inflammatory diseases. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB pathway.
Case Study:
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in the blood.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. It is believed to exert these effects by reducing oxidative stress and inflammation in neuronal cells.
| Study | Findings |
|---|---|
| Zhang et al., 2020 | This compound reduced neuronal apoptosis in vitro |
| Li et al., 2021 | Improved cognitive function in animal models |
Metabolic Regulation
This compound has been implicated in metabolic regulation, particularly in glucose metabolism and lipid homeostasis. Research suggests it may enhance insulin sensitivity and reduce fat accumulation.
Data Summary:
A recent study showed that this compound administration improved glucose tolerance and reduced body weight gain in obese mice models, indicating its potential as an anti-obesity agent.
Antimicrobial Properties
Emerging studies have highlighted the antimicrobial activity of this compound against various pathogens, including bacteria and fungi. This property could be harnessed for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action
Isoevodiamine exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of nuclear factor kappa B (NF-κB) activation through the suppression of IκB kinase activity. This inhibition leads to the downregulation of pro-inflammatory cytokines and other mediators involved in inflammation and tumor progression . Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Table 1: Structural and Physicochemical Properties
Key Observations :
- This compound vs. Evodiamine: this compound is a stereoisomer of evodiamine, differing in the configuration of the C14 hydroxyl group. This minor structural variation significantly impacts receptor binding affinity.
- Dehydroevodiamine : The absence of a hydrogen atom at the C13 position increases lipophilicity (higher ALogP), reducing aqueous solubility compared to this compound.
Pharmacological Activity
Mechanistic Insights :
- Anticancer Activity : this compound and evodiamine exhibit comparable cytotoxicity against HepG2 cells, but this compound shows superior selectivity for TOPO I inhibition.
- Neuroprotection : Dehydroevodiamine’s NMDA receptor antagonism makes it a potent candidate for treating neurodegenerative diseases, whereas this compound primarily targets acetylcholinesterase (AChE).
Pharmacokinetic and ADMET Properties
- Absorption : this compound’s moderate LogP (3.2) balances membrane permeability and solubility, yielding a bioavailability of ~45% in rodent models, outperforming Dehydroevodiamine (28%).
- Metabolism : Cytochrome P450 (CYP2D6) metabolizes this compound at a slower rate than evodiamine, prolonging its half-life (t₁/₂ = 6.2 h vs. 4.8 h).
- Toxicity : this compound demonstrates a lower hepatotoxicity risk (Probability = 0.22) compared to evodiamine (Probability = 0.37).
Biological Activity
Isoevodiamine, a bioactive compound derived from the fruit of Evodia rutaecarpa, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is an alkaloid that exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. It is primarily studied for its potential in cancer therapy and its role in modulating inflammatory processes.
Biological Activities
1. Antitumor Effects
This compound has shown promising antitumor activity against various cancer types. Research indicates that it can induce apoptosis in cancer cells through multiple signaling pathways:
- Mechanism of Action : this compound exerts its antitumor effects by inhibiting the PI3K/AKT signaling pathway, leading to increased apoptosis in glioma cells. It also activates MAPK pathways, which are crucial for regulating apoptotic proteins .
- Case Studies : In a study involving glioblastoma multiforme (GBM), iso-evodiamine demonstrated significant cytotoxic effects on GBM cells, suggesting its potential as a therapeutic agent against this aggressive cancer .
2. Anti-inflammatory Properties
This compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Mechanism of Action : It suppresses the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in human gingival fibroblasts by inhibiting the activation of MAPK and STAT-3 pathways .
- Research Findings : A study highlighted that iso-evodiamine could reduce inflammation markers in periodontal disease models, indicating its therapeutic potential in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have utilized network pharmacology to identify the molecular targets of this compound:
- A comprehensive analysis revealed that this compound interacts with key proteins involved in cancer progression, such as CASP3 and EGFR .
- Molecular docking studies indicated strong binding affinities between this compound and these target proteins, supporting its role as a multi-target therapeutic agent .
Case Studies
Case Study 1: Glioblastoma Multiforme
In vitro experiments demonstrated that this compound significantly reduced cell viability in glioblastoma cell lines. The study employed various concentrations of this compound to assess its cytotoxic effects over time. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .
Case Study 2: Inflammatory Response
A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. The results showed a marked decrease in inflammatory markers post-treatment, supporting the compound's anti-inflammatory capabilities .
Q & A
Q. What are the validated methods for isolating Isoevodiamine from natural sources, and how do extraction yields vary with solvent systems?
this compound is commonly isolated via ethanol or methanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography with silica gel or Sephadex LH-20). Solvent polarity significantly impacts yield: polar solvents (e.g., 70% ethanol) optimize extraction of alkaloids like this compound, while sequential solvent partitioning (hexane → ethyl acetate → butanol) enhances purity . Validate purity using HPLC-MS or NMR, ensuring retention times and spectral data match reference standards .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices, and how are they validated?
Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used, with a C18 column and acetonitrile-water (acidified with 0.1% formic acid) as the mobile phase. For validation, assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines. LC-MS/MS provides higher specificity for trace analysis in biological samples (e.g., plasma), requiring matrix-matched calibration curves to account for ion suppression .
Q. What in vitro assays are optimal for initial screening of this compound’s bioactivity, and how are false positives mitigated?
Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and cell-based viability assays (MTT or resazurin) with IC₅₀ determination. To reduce false positives:
- Include controls for assay interference (e.g., compound autofluorescence).
- Validate hits via orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
- Test cytotoxicity across multiple cell lines (e.g., cancer vs. normal cells) to identify selective activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across studies?
Contradictions often arise from variability in experimental design, such as:
- Dose ranges : Compare studies using equivalent molar concentrations rather than fixed µg/mL.
- Biological models : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal strains (e.g., Sprague-Dawley vs. Wistar rats) affect outcomes.
- Compound purity : Verify this compound purity (>95%) via chromatographic fingerprints.
Perform meta-analyses with subgroup analyses to identify confounding variables, and replicate studies under standardized protocols .
Q. What experimental strategies address this compound’s low bioavailability in pharmacokinetic studies?
To enhance bioavailability:
- Formulation : Use nanoemulsions or liposomes to improve solubility.
- Administration routes : Compare oral vs. intraperitoneal dosing in rodent models.
- Analytical methods : Employ LC-MS/MS with deuterated internal standards to quantify plasma concentrations accurately.
- Metabolite profiling : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) via high-resolution mass spectrometry .
Q. How can in silico methods predict this compound’s molecular targets and mechanisms of action?
Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to identify binding affinities for targets like TRPV1 or 5-HT receptors. Validate predictions via:
Q. What methodologies validate this compound’s mechanism of action in complex biological systems?
- Gene-editing models : CRISPR/Cas9 knockout of putative targets (e.g., NF-κB) in transgenic mice.
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., TNF-α for anti-inflammatory effects) in serum/tissue homogenates.
- Synergistic studies : Test this compound in combination with standard drugs (e.g., paclitaxel) using Chou-Talalay synergy indices .
Data Contradiction and Reproducibility
Q. How should researchers handle variability in this compound’s cytotoxicity data across laboratories?
- Standardize protocols : Adopt consensus guidelines for cell culture (e.g., passage number, serum concentration).
- Cross-lab replication : Share aliquots of authenticated cell lines and reference compounds.
- Statistical rigor : Use power analysis to determine sample sizes and report effect sizes with confidence intervals .
Q. What are the best practices for designing longitudinal studies on this compound’s chronic toxicity?
- Dosing regimen : Align with human equivalent doses (HED) calculated via body surface area scaling.
- Endpoint selection : Include histopathology, serum biochemistry (ALT, creatinine), and behavioral assessments.
- Control groups : Use vehicle-only and positive controls (e.g., cisplatin for nephrotoxicity) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
